molecular formula C9H8ClNO3 B1585348 2-Acetamido-4-chlorobenzoic acid CAS No. 5900-56-1

2-Acetamido-4-chlorobenzoic acid

Cat. No. B1585348
CAS RN: 5900-56-1
M. Wt: 213.62 g/mol
InChI Key: SONOHJNKSOBNKY-UHFFFAOYSA-N
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Patent
US05364767

Procedure details

The damp N-acetyl-4-chloroanthranilic acid is suspended in 400 ml of concentrated hydrochloric acid (12M) and stirred and heated at 80° C. for 8 hours. The mixture is cooled to 10° C. and the resulting 4-chloroanthranilic acid hydrochloride is recovered by filtration. The solid is suspended in 300 ml water and sodium acetate is added, portionwise until the pH is 5. The resulting 4-chloroanthranilic acid is recovered by filtration and recrystallized from the minimum of hot ethanol. The final yield of off-white crystals was about 50 g, melting at about 239°-240° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:6](=[CH:10][CH:11]=[C:12]([Cl:14])[CH:13]=1)[C:7]([OH:9])=[O:8])(=O)C>Cl>[Cl:14][C:12]1[CH:13]=[C:5]([NH2:4])[C:6](=[CH:10][CH:11]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C(C(=O)O)=CC=C(C1)Cl
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
the resulting 4-chloroanthranilic acid hydrochloride is recovered by filtration
ADDITION
Type
ADDITION
Details
sodium acetate is added, portionwise until the pH is 5
FILTRATION
Type
FILTRATION
Details
The resulting 4-chloroanthranilic acid is recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from the minimum of hot ethanol

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(C(=O)O)=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.